molecular formula C7H5IN2O2S B13572656 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B13572656
M. Wt: 308.10 g/mol
InChI Key: HPAPZYCEZXCHGN-UHFFFAOYSA-N
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Description

7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a chemical compound with the molecular formula C6H3IN2O2S. It belongs to the class of benzothiadiazines, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the iodination of 4H-1lambda6,2,4-benzothiadiazine-1,1-dione. This can be achieved through various methods, including:

    Direct Iodination: Using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

    Electrophilic Substitution: Employing iodine monochloride (ICl) or N-iodosuccinimide (NIS) as the iodinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, optimized for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amines or thiols.

    Substitution: Halogen exchange reactions can replace the iodine atom with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other halogenating agents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4H-1lambda6,2,4-benzothiadiazine-1,1-dione: The parent compound without the iodine substitution.

    7-bromo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione: A similar compound with a bromine atom instead of iodine.

    7-chloro-4H-1lambda6,2,4-benzothiadiazine-1,1-dione: A similar compound with a chlorine atom instead of iodine.

Uniqueness

7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H5IN2O2S

Molecular Weight

308.10 g/mol

IUPAC Name

7-iodo-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C7H5IN2O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-4H,(H,9,10)

InChI Key

HPAPZYCEZXCHGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)S(=O)(=O)N=CN2

Origin of Product

United States

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